![molecular formula C14H10O3 B186913 1-(5-羟基萘并[1,2-b]呋喃-3-基)乙酮 CAS No. 352553-09-4](/img/structure/B186913.png)

1-(5-羟基萘并[1,2-b]呋喃-3-基)乙酮

描述

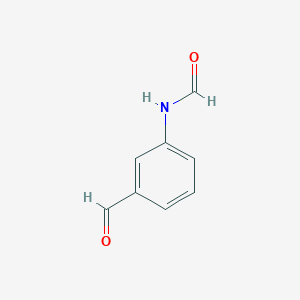

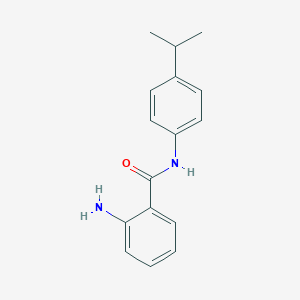

“1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone” is a chemical compound with the molecular formula C14H10O3 . It has a molecular weight of 226.23 g/mol . The compound is solid at room temperature .

Molecular Structure Analysis

The molecular structure of “1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone” includes a furan ring attached to a naphthalene structure with a hydroxy group . The InChI code for this compound is 1S/C14H10O3/c1-8(15)12-7-17-14-10-5-3-2-4-9(10)13(16)6-11(12)14/h2-7,16H,1H3 .

Physical And Chemical Properties Analysis

“1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone” has a molecular weight of 226.23 g/mol . It has a topological polar surface area of 50.4 Ų . The compound is solid at room temperature .

科学研究应用

光诱导氧化环化:

- 该化合物参与了一种光诱导氧化环化过程,这是一种无氧化剂和过渡金属的自由方法。这个过程产生高度官能化的多杂环化合物,展示了该化合物在合成复杂分子结构中的作用 (Zhang et al., 2017)。

自然存在和衍生物:

- 对新布尔迪亚拉维斯的茎皮进行的研究揭示了1-(5-羟基萘并[1,2-b]呋喃-3-基)乙酮衍生物的存在。这突显了其在自然界中的自然存在和发现新化合物的潜力 (Gormann et al., 2003)。

合成转化:

- 该化合物已通过涉及三级烯胺酮和对萘醌的反应合成。这表明了其在化学合成和探索新化学转化中的重要性 (Mukhanova et al., 1998)。

抗菌活性:

- 与1-(5-羟基萘并[1,2-b]呋喃-3-基)乙酮相关的化合物已经进行了抗菌活性测试,表明其在开发新的抗菌剂中的潜在用途 (Kırılmış等,2009)。

光致变色性质:

- 关于基于萘并[1,2-b]呋喃的富里德的合成和性质的研究表明其在光致变色材料中的应用,这在光学数据存储和分子开关中很有用 (Balenko et al., 2006)。

DNA拓扑异构酶抑制:

- 包括该化合物衍生物在内的新苯并呋喃已显示出对DNA拓扑异构酶I和II的抑制活性。这表明其在癌症研究和治疗领域的潜在应用 (Lee et al., 2007)。

异呋喃萘醌衍生物:

- 与所讨论的化合物相关的异呋喃萘醌衍生物已从地衣红色花岗岩中分离出来。这强调了其在天然产物化学和潜在药理应用中的相关性 (Yamamoto et al., 2002)。

作用机制

Target of Action

1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone primarily targets the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an inducible enzyme that plays a crucial role in the inflammatory response by converting arachidonic acid to prostaglandins, which are mediators of inflammation and pain .

Mode of Action

The compound acts as a COX-2 inhibitor . By binding to the active site of COX-2, it prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

By inhibiting COX-2, 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone affects the arachidonic acid pathway . This pathway is crucial for the synthesis of various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. The reduction in prostaglandin levels leads to decreased inflammation and pain, while also potentially affecting other physiological processes regulated by these molecules .

Pharmacokinetics

The pharmacokinetics of 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone involve its absorption, distribution, metabolism, and excretion (ADME):

- Excretion : Metabolites are excreted via the kidneys. The compound’s half-life and bioavailability are influenced by its metabolic rate .

Result of Action

At the molecular level, the inhibition of COX-2 leads to a reduction in prostaglandin synthesis . This results in decreased inflammation, pain, and fever. At the cellular level, the compound reduces the recruitment of inflammatory cells to the site of inflammation, thereby mitigating tissue damage and promoting healing .

Action Environment

The efficacy and stability of 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone can be influenced by various environmental factors:

- Presence of other substances : The presence of other drugs or dietary components can affect its absorption and metabolism, potentially altering its efficacy .

: Identification of (4-chlorophenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone as novel COX-2 inhibitor : Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives : 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone - ChemSpider

属性

IUPAC Name |

1-(5-hydroxybenzo[g][1]benzofuran-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c1-8(15)12-7-17-14-10-5-3-2-4-9(10)13(16)6-11(12)14/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMLGCDOZHERKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=COC2=C1C=C(C3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366039 | |

| Record name | 1-(5-hydroxynaphtho[1,2-b]furan-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352553-09-4 | |

| Record name | 1-(5-hydroxynaphtho[1,2-b]furan-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)

![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)

![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)

![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)

![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)

![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)